molecular formula C18H17ClN2O3 B12456777 N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide

N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide

Katalognummer: B12456777
Molekulargewicht: 344.8 g/mol
InChI-Schlüssel: CLRNTUYCMVCXBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-N-({3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}methyl)acetamide: is a complex organic compound with a unique structure It features a chlorophenyl group, an azatricyclodecane core, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-({3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}methyl)acetamide typically involves multiple steps:

    Formation of the Azatricyclodecane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the azatricyclodecane structure.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chlorophenyl)-N-({3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(3-chlorophenyl)-N-({3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}methyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)-N-({3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3-chlorophenyl)-N-(methyl)acetamide: Similar structure but lacks the azatricyclodecane core.

    N-(3-chlorophenyl)-N-(cyclohexyl)acetamide: Contains a cyclohexyl group instead of the azatricyclodecane core.

    N-(3-chlorophenyl)-N-(benzyl)acetamide: Features a benzyl group in place of the azatricyclodecane core.

Uniqueness

N-(3-chlorophenyl)-N-({3,5-dioxo-4-azatricyclo[5210(2),?]dec-8-en-4-yl}methyl)acetamide is unique due to its azatricyclodecane core, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C18H17ClN2O3

Molekulargewicht

344.8 g/mol

IUPAC-Name

N-(3-chlorophenyl)-N-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methyl]acetamide

InChI

InChI=1S/C18H17ClN2O3/c1-10(22)20(14-4-2-3-13(19)8-14)9-21-17(23)15-11-5-6-12(7-11)16(15)18(21)24/h2-6,8,11-12,15-16H,7,9H2,1H3

InChI-Schlüssel

CLRNTUYCMVCXBM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(CN1C(=O)C2C3CC(C2C1=O)C=C3)C4=CC(=CC=C4)Cl

Löslichkeit

50.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.